molecular formula C16H18N2O3S2 B12261380 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B12261380
M. Wt: 350.5 g/mol
InChI Key: KKLDNBYUVJSBHJ-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, a thiophene ring, and an ethanediamide linkage, making it a unique molecule with interesting chemical properties.

Properties

Molecular Formula

C16H18N2O3S2

Molecular Weight

350.5 g/mol

IUPAC Name

N'-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide

InChI

InChI=1S/C16H18N2O3S2/c19-14(17-9-11-3-2-7-22-11)15(20)18-10-16(21)6-1-4-13-12(16)5-8-23-13/h2-3,5,7-8,21H,1,4,6,9-10H2,(H,17,19)(H,18,20)

InChI Key

KKLDNBYUVJSBHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)C(=O)NCC3=CC=CS3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the benzothiophene and thiophene intermediates. These intermediates are then coupled through an ethanediamide linkage. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the benzothiophene ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions on the thiophene ring can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or advanced composites, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N’-[(thiophen-2-yl)methyl]ethanediamide include:

    4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    4-hydroxyimino-4,5,6,7-tetrahydro-[2,1,3]benzoxadiazole: Studied for its chemical properties and reactions.

Uniqueness

What sets N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N’-[(thiophen-2-yl)methyl]ethanediamide apart is its unique combination of a benzothiophene core, a thiophene ring, and an ethanediamide linkage

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